1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
Description
1-(3-Chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a piperazine derivative characterized by a central six-membered ring with two nitrogen atoms. The compound features a 3-chloro-4-methylphenyl group at position 1 and a sulfonyl-linked 2,4,5-trimethylphenyl moiety at position 2. The molecular formula is C₂₇H₃₀ClN₂O₂S, with a molecular weight of 490.06 g/mol. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution between substituted piperazines and sulfonyl chlorides under controlled conditions .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-5-6-18(13-19(14)21)22-7-9-23(10-8-22)26(24,25)20-12-16(3)15(2)11-17(20)4/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCVOGDMWZPFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN2O2S
- CAS Number : [insert CAS number if available]
Anticholinergic Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant anticholinergic activity. They have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibiting AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in conditions like Alzheimer's disease .
Anticonvulsant Properties
In various studies, piperazine derivatives have demonstrated anticonvulsant properties. For instance, one study highlighted that related compounds exhibited marked activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. This suggests that the compound may provide therapeutic benefits for seizure disorders .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Further studies are needed to elucidate the specific pathways involved and to confirm these findings across a broader range of cell lines .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of AChE : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine.
- Receptor Interactions : It may also interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to cell death.
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly in the realm of medicinal chemistry. Its structural features suggest potential activity as an antipsychotic or antidepressant agent. The piperazine moiety is commonly found in many therapeutic agents, indicating that this compound may interact with neurotransmitter systems in the brain.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine can exhibit significant antidepressant effects. Studies involving similar compounds have shown modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation.
Chemical Synthesis
The synthesis of 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine involves multi-step reactions that can be optimized for yield and purity. The processes typically include the formation of the piperazine core followed by the introduction of the chloro and sulfonyl groups.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | N-Alkylation | Chloroalkane | Introduce chloro group |
| 2 | Sulfonation | Sulfonyl chloride | Introduce sulfonyl group |
| 3 | Cyclization | Piperazine base | Form piperazine ring |
Environmental Sciences
Due to its chemical properties, this compound may also be studied within environmental sciences, particularly concerning its impact on aquatic ecosystems. Compounds containing chlorine are often scrutinized for their toxicity and long-term environmental effects.
Case Study: Aquatic Toxicity
Research has shown that chlorinated compounds can be harmful to aquatic life, leading to investigations into their degradation and potential remediation methods. Understanding the behavior of such compounds in water bodies is crucial for environmental safety.
Material Science
The unique properties of this compound allow for exploration in material science applications, particularly in developing new polymers or coatings that require specific chemical resistance or stability.
Table 2: Potential Material Applications
| Application Area | Description |
|---|---|
| Coatings | Development of protective coatings resistant to chemical degradation |
| Polymers | Use in synthesizing advanced polymeric materials with enhanced properties |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of chlorine (e.g., 3-chlorophenyl vs. 4-chlorophenyl) affects receptor specificity. For example, 1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine shows anticonvulsant activity, while positional isomers may lack this property .
- Halogen vs. Alkyl Groups : Fluorine substitution (e.g., in 1-[(2-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine) improves lipophilicity and bioavailability compared to chlorine, as seen in the target compound .
Pharmacokinetic and Pharmacodynamic Differences
- Solubility : Compounds with methoxy or ethoxy groups (e.g., 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine) exhibit higher aqueous solubility than the target compound due to polar substituents .
- Metabolic Stability : The 2,4,5-trimethylphenyl group in the target compound reduces oxidative metabolism compared to nitro- or fluorophenyl derivatives, as methyl groups are less prone to Phase I reactions .
- Receptor Affinity : The 3-chloro-4-methylphenyl group may enhance binding to serotonin or dopamine transporters, similar to 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, which inhibits dopamine reuptake .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction efficiency .
- Temperature control : Reactions are conducted at 60–80°C to balance reactivity and byproduct formation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves steric interactions between the sulfonyl group and methylated aryl rings .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer :
- Receptor binding assays : Use radioligand displacement studies (e.g., dopamine or serotonin receptors) to measure IC values .
- Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates to quantify inhibition kinetics .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. nitro substituents) influence biological activity in sulfonylpiperazine derivatives?
- Methodological Answer :
- Comparative SAR studies : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess changes in receptor binding affinity using isothermal titration calorimetry (ITC) .
- Example : Nitro groups enhance π-π stacking with aromatic residues in receptor pockets, increasing potency .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB entries) to model binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of sulfonyl group interactions under physiological conditions .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Reproduce conditions : Verify solvent purity, inert atmosphere, and moisture control, as intermediates are sensitive to hydrolysis .
- Meta-analysis : Compare datasets using standardized assays (e.g., uniform cell lines or receptor subtypes) to minimize variability .
Q. What protocols ensure the compound’s stability during long-term storage?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the sulfonyl group .
- Stability assays : Monitor degradation via HPLC-MS every 6 months; detect breakdown products like 2,4,5-trimethylbenzenesulfonic acid .
Q. How can researchers improve selectivity for specific biological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
